3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRANZUQENNUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644481 | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-09-5 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3’,5’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 3,5-dimethylacetophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Preparation of 4-chlorobenzoyl chloride: 4-chlorobenzoic acid is treated with thionyl chloride (SOCl2) to form 4-chlorobenzoyl chloride.
Friedel-Crafts Acylation: 4-chlorobenzoyl chloride reacts with 3,5-dimethylacetophenone in the presence of aluminum chloride to yield 3-(4-Chlorophenyl)-3’,5’-dimethylpropiophenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3’,5’-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-3’,5’-dimethylpropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3’,5’-dimethylpropiophenone involves its interaction with specific molecular targets. The compound’s chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Methyl Substitution: Replacement of bromine (in 4-bromo analogs) with chlorine reduces molecular weight slightly (Br: ~80 g/mol vs. Methyl groups at 3'/5' positions likely enhance metabolic stability compared to halogenated derivatives .
- Positional Effects : 3',5'-dimethyl substitution minimizes steric clashes in receptor binding compared to 2',4'-dichloro analogs, which may hinder interaction with hydrophobic pockets .
Antiproliferative Activity
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (): Exhibits HDAC inhibition with IC50 values of 0.69–11 µM against HeLa cells, outperforming doxorubicin (IC50: 2.29 µM). The hydroxy and methyl groups in this analog may synergize with the 4-chlorophenyl moiety for enhanced target engagement .
- Inference for Target Compound: The absence of a hydroxy group in 3-(4-chlorophenyl)-3',5'-dimethylpropiophenone may reduce HDACi potency but improve membrane permeability due to increased hydrophobicity.
Antihypertensive Activity
- Compound 23 (): Achieves prolonged α1-adrenergic receptor blockade without affecting heart rate, attributed to the 4-chlorophenyl-dihydroisoxazole-quinazolinone hybrid structure. The 4-chlorophenyl group is critical for receptor affinity .
- Target Compound Potential: While lacking the dihydroisoxazole core, the 3',5'-dimethylpropiophenone scaffold may still interact with adrenergic receptors, albeit with reduced specificity compared to quinazolinone derivatives.
Cytotoxicity
- C1–C4 Propenones (): Halogen substitution (Cl, Br) at the 4-position correlates with cytotoxic potency. For example, (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) shows moderate activity, suggesting that propiophenone analogs with 4-chlorophenyl groups may retain cytotoxicity .
Physicochemical Properties
| Property | 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone (Inferred) | 3-(4-Bromophenyl)-3',5'-dimethylpropiophenone | 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone |
|---|---|---|---|
| Molecular Weight | ~274 g/mol | ~318 g/mol | ~322 g/mol |
| LogP (Lipophilicity) | ~4.2 (estimated) | ~4.8 | ~5.1 |
| Solubility (Water) | Low (due to methyl groups) | Very low | Very low |
Notes:
- Higher lipophilicity in halogenated derivatives may enhance blood-brain barrier penetration but increase toxicity risks.
Biological Activity
3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone is an organic compound with the molecular formula C17H17ClO. This compound is a ketone characterized by a chlorophenyl group and two methyl groups attached to the propiophenone backbone. It has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The compound's structure allows it to engage in various chemical reactions typical of ketones, such as nucleophilic additions and electrophilic substitutions. Its reactivity can be influenced by the presence of the chlorophenyl group, which affects its interaction with biological systems.
Antimicrobial Activity
Research indicates that 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens such as Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 50 | 28 |
| S. aureus | 40 | 30 |
| Pseudomonas aeruginosa | 60 | 22 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
In terms of anticancer properties, 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone has shown promising results against various cancer cell lines. Studies report IC50 values ranging from 10 to 20 µM across different types of cancer, indicating its potential as a chemotherapeutic agent.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HCT-116 | 12 | Cell cycle arrest in the S phase |
| PC3 | 18 | Inhibition of angiogenesis |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Receptor Binding : The chlorophenyl and methyl groups may enhance binding affinity to specific receptors involved in signaling pathways related to inflammation and cancer progression.
- Cell Cycle Modulation : Evidence suggests that treatment with this compound can lead to cell cycle arrest, particularly in cancer cells, promoting apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that the compound exhibited stronger antibacterial activity than traditional antibiotics against resistant strains.
- Anti-inflammatory Response : In a cellular model for arthritis, treatment with this compound resulted in a significant reduction in inflammatory markers compared to untreated controls.
- Cancer Cell Line Testing : A comprehensive evaluation across multiple cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis at low concentrations.
Q & A
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone?
- Methodological Answer : A Claisen-Schmidt condensation approach is widely used for analogous propiophenone derivatives. For example, halogen-substituted chalcones can be synthesized via microwave-assisted reactions (e.g., 80°C, 700W, 6 minutes) using aromatic aldehydes and ketones under basic conditions . For substituted propiophenones, Friedel-Crafts acylation or nucleophilic substitution of pre-functionalized intermediates may be applicable. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Structural characterization should combine:
- Spectral Analysis : FT-IR (carbonyl stretch ~1680–1700 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.0–2.5 ppm), and high-resolution mass spectrometry (HRMS) .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., ±0.3% deviation) .
- Melting Point : Compare with literature values (if available) to assess purity .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Waste Management : Segregate halogenated waste (e.g., chlorinated intermediates) and dispose via certified hazardous waste facilities .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant lab coats. Monitor for airborne particulates via gas chromatography-mass spectrometry (GC-MS) in shared lab spaces .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
- Methodological Answer :
- Crystal Growth : Recrystallize from ethanol or acetone to obtain single crystals suitable for diffraction .
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure unit cell parameters (e.g., monoclinic system, space group P2₁, a = 9.1491 Å, b = 10.3099 Å, c = 11.9347 Å, β = 111.587°) .
- Refinement : Employ SHELXL for structure solution and refinement, validating with R-factor (<5%) and residual electron density maps .
Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial assays)?
- Methodological Answer :
- Standardize Assays : Use common microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and broth microdilution methods (CLSI guidelines) .
- Control Experiments : Compare activity against structurally similar compounds (e.g., chalcones with varying substituents) to isolate substituent effects .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance (p < 0.05) across replicate experiments .
Q. What computational methods support electronic structure analysis and reactivity prediction?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gap), and predict electrophilic/nucleophilic sites .
- Molecular Docking : Dock the compound into target protein active sites (e.g., fungal CYP51) using AutoDock Vina to rationalize antimicrobial activity .
Q. How can reaction conditions be optimized to enhance yield and reduce by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, catalyst loading, reaction time) and identify optimal conditions .
- By-Product Analysis : Employ GC-MS or HPLC to detect impurities (e.g., unreacted aldehyde) and adjust stoichiometry or solvent polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
